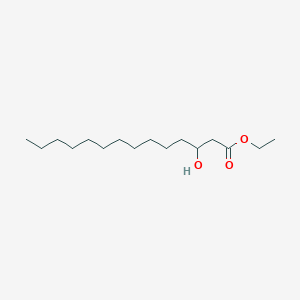

(R)-Ethyl 3-hydroxytetradecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXPLYVCUGEOP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Distribution of R 3 Hydroxytetradecanoate

Presence in Prokaryotic Organisms and Microbial Metabolomes

The presence of (R)-3-hydroxytetradecanoate and its acid form is most prominently documented in the domain of prokaryotes, where it plays fundamental roles in cellular structure and metabolism.

Identification in Bacterial Species, e.g., Escherichia coli

(R)-3-hydroxytetradecanoic acid is a known bacterial metabolite. nih.gov It has been specifically identified as a metabolite produced by the well-studied bacterium Escherichia coli, particularly in strain K12, MG1655. nih.gov Its presence in the metabolome of E. coli underscores its importance in the fundamental biochemical pathways of this model organism.

Association with Lipopolysaccharides (LPS) and Lipid A Biosynthesis in Gram-Negative Bacteria

One of the most critical roles of (R)-3-hydroxytetradecanoate is its function as a key building block in the biosynthesis of lipopolysaccharides (LPS), which are major components of the outer membrane of most Gram-negative bacteria. nih.govnih.govresearchgate.net LPS molecules are comprised of three domains: the O-antigen, a core oligosaccharide, and Lipid A. nih.govnih.gov

Lipid A is the hydrophobic anchor of LPS and is responsible for its endotoxic activity. nih.govnih.govyoutube.com The biosynthesis of Lipid A begins in the cytoplasm and involves the sequential action of several essential enzymes. nih.govnih.gov A crucial initial step is the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) with (R)-3-hydroxymyristate, a reaction catalyzed by the enzyme LpxA. nih.gov This (R)-3-hydroxymyristoyl group is derived from (R)-3-hydroxymyristoyl-acyl carrier protein (ACP), which is a shared precursor for both phospholipid and Lipid A biosynthesis. nih.gov The irreversible deacetylation of UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine by the enzyme LpxC is the first committed step in the synthesis of LPS. nih.gov

The structure of Lipid A can vary among different bacterial species, but it typically consists of a phosphorylated β-(1→6)-linked disaccharide of glucosamine (B1671600) that is acylated with multiple fatty acids. nih.govnih.gov In many Gram-negative bacteria, including species of Escherichia, Haemophilus, Actinobacillus, and Campylobacter, (R)-3-hydroxymyristic acid is a common fatty acid component of Lipid A. lipidmaps.org For instance, in Neisseria gonorrhoeae, the Lipid A structure includes C14(3-OH) acyl chains. nih.gov The precise acylation pattern, including the presence and position of (R)-3-hydroxytetradecanoyl moieties, is a key determinant of the biological activity of LPS. lipidmaps.org

Table 1: Role of (R)-3-Hydroxytetradecanoate in Lipid A Biosynthesis

| Step | Description | Key Enzyme | Precursor | Product | Organism Examples |

| Initial Acylation | Transfer of a (R)-3-hydroxymyristoyl group to UDP-GlcNAc | LpxA | (R)-3-hydroxymyristoyl-ACP | UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine | Escherichia coli |

| Committed Step | Irreversible deacetylation | LpxC | UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine | UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine | Gram-negative bacteria |

| Final Structure | Incorporation into the Lipid A moiety of LPS | Various acyltransferases | (R)-3-hydroxytetradecanoyl groups | Hexaacylated, bis-phosphorylated Lipid A (in E. coli) | Escherichia, Haemophilus, Actinobacillus, Campylobacter, Neisseria gonorrhoeae |

Occurrence as Monomeric Units in Bacterial Polyhydroxyalkanoates (PHAs) from diverse Strains (e.g., Pseudomonas spp.)

(R)-3-hydroxytetradecanoate is also a constituent monomer of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by a wide variety of bacteria as intracellular carbon and energy storage compounds. nih.govnih.govmdpi.com These PHAs are accumulated as granules within the cytoplasm. nih.gov

PHAs can be broadly classified into short-chain-length (scl-PHAs) and medium-chain-length (mcl-PHAs). While poly-3-hydroxybutyrate (PHB) is the most well-known scl-PHA, many fluorescent pseudomonads, such as Pseudomonas putida and Pseudomonas fluorescens, are known to produce mcl-PHAs composed of 3-hydroxy fatty acids with chain lengths from C6 to C14. asm.org

The biosynthesis of these mcl-PHAs often occurs when bacteria are grown on fatty acids as a carbon source. asm.org The monomer composition of the resulting PHA can be influenced by the specific fatty acid provided in the growth medium. asm.org For example, various Pseudomonas species have been shown to incorporate 3-hydroxytetradecanoate (B1260086) and other 3-hydroxyalkanoates into their PHAs. asm.org The production of specific hydroxyalkanoic acids, such as 3-hydroxydecanoic acid, can be achieved through the heterologous expression of genes like phaG from Pseudomonas putida in Escherichia coli. nih.gov

Studies have identified the presence of 3-hydroxydodecanoate and 3-hydroxydecanoate (B1257068) as major components of PHAs produced by marine bacteria like Pseudoaltermonas sp. SM9913. researchgate.net Furthermore, research on Pseudomonas mendocina has shown the production of a homopolymer of poly(3-hydroxyoctanoate) when grown on sodium octanoate. acs.org The ability to produce PHAs containing various (R)-3-hydroxyalkanoic acid monomers, including (R)-3-hydroxytetradecanoate, is a common feature among many bacterial species. researchgate.netnih.gov

Table 2: Examples of Bacteria Producing PHAs Containing (R)-3-Hydroxyalkanoate Monomers

| Bacterial Strain | Type of PHA | Monomer Components | Reference |

| Pseudomonas putida | mcl-PHA | C6-C14 3-hydroxy fatty acids | asm.org |

| Pseudomonas fluorescens | mcl-PHA | C6-C14 3-hydroxy fatty acids | asm.org |

| Pseudomonas oleovorans | mcl-PHA | C6-C12 3-hydroxy fatty acids | asm.org |

| Pseudoaltermonas sp. SM9913 | mcl-PHA | 3-hydroxydodecanoate, 3-hydroxydecanoate | researchgate.net |

| Pseudomonas mendocina | mcl-PHA | Poly(3-hydroxyoctanoate) homopolymer | acs.org |

Detection in Eukaryotic Systems and Other Organisms (e.g., Drosophila melanogaster, Hypericum perforatum)

Beyond the prokaryotic world, (R)-3-hydroxytetradecanoic acid has also been reported in eukaryotic organisms. nih.gov For instance, it has been detected in the fruit fly, Drosophila melanogaster. nih.gov While the specific metabolic pathways and functions of this compound in Drosophila are not as well-defined as in bacteria, its presence suggests a role in the organism's biochemistry. The genome of Drosophila melanogaster contains genes for various dehydrogenases, including 3-hydroxyisobutyrate (B1249102) dehydrogenase, which are involved in fatty acid metabolism. kegg.jpuniprot.org

The compound has also been identified in the plant kingdom, specifically in Hypericum perforatum, commonly known as St. John's Wort. nih.govscispace.comwikipedia.org Hypericum perforatum is a well-known medicinal plant that produces a wide array of secondary metabolites. The occurrence of 3-hydroxytetradecanoic acid in this plant indicates its involvement in the complex metabolic networks of this species.

Environmental Habitats Supporting Microorganisms Producing (R)-3-Hydroxytetradecanoate

Given that (R)-3-hydroxytetradecanoate is a key component of Gram-negative bacteria and is produced by various PHA-accumulating microbes, the environmental habitats supporting these microorganisms are vast and diverse. Gram-negative bacteria are ubiquitous and can be found in virtually every environment on Earth, including soil, water (both freshwater and marine), and in association with other organisms. youtube.comyoutube.com

PHA-producing bacteria have been isolated from a wide range of environments, from terrestrial soils to deep-sea sediments. researchgate.net For example, Pseudoaltermonas sp. SM9913, which produces PHAs containing 3-hydroxyalkanoates, was isolated from abyssal benthic sediments in the Bohai Sea. researchgate.net The ability of these microorganisms to utilize various carbon sources, including waste materials, for PHA production highlights their metabolic versatility and widespread distribution. nih.govmdpi.com Therefore, any environment that supports the growth of Gram-negative bacteria or PHA-producing microbes is a potential site for the natural occurrence of (R)-3-hydroxytetradecanoate.

Biosynthetic Pathways and Metabolic Regulation of R 3 Hydroxytetradecanoate

De Novo Fatty Acid Biosynthesis as a Precursor Source

De novo fatty acid synthesis is a fundamental anabolic process that builds fatty acids from two-carbon units derived from acetyl-CoA. youtube.com This pathway serves as the primary source of the carbon backbone for a variety of fatty acids, including the C14 precursor of 3-hydroxytetradecanoate (B1260086). nih.gov The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. youtube.com Subsequently, the fatty acid synthase (FAS) complex orchestrates a series of condensation, reduction, and dehydration reactions, progressively elongating the fatty acid chain by two carbons in each cycle. youtube.com While this pathway typically produces saturated fatty acids, it lays the essential groundwork by synthesizing the tetradecanoyl-CoA that can be channeled into other pathways for modification, including hydroxylation. nih.govresearchgate.net In some organisms, de novo synthesis directly contributes to the pool of fatty acid precursors for ester formation. researchgate.net

Involvement of the Fatty Acid Beta-Oxidation Pathway

The fatty acid β-oxidation cycle is a catabolic process that breaks down fatty acids to produce acetyl-CoA. aocs.orgreactome.org Paradoxically, intermediates of this degradation pathway are pivotal for the synthesis of (R)-3-hydroxytetradecanoate. The cycle involves a sequence of four core enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. aocs.orgmdpi.com This process can be harnessed in reverse, in what is known as the reverse β-oxidation (rBOX) pathway, for the elongation of carbon chains. nih.gov

A critical aspect of the β-oxidation pathway's role in (R)-3-hydroxytetradecanoate synthesis is the management of stereochemistry. The standard β-oxidation pathway produces 3-hydroxyacyl-CoA intermediates in the (S)-configuration. ebi.ac.uk However, for the synthesis of the (R)-isomer, a stereochemical inversion is necessary. This can be achieved through two primary mechanisms. One route involves the epimerization of (S)-3-hydroxyacyl-CoA to (R)-3-hydroxyacyl-CoA. nih.gov An alternative and significant pathway involves the action of two stereospecific enoyl-CoA hydratases. nih.gov

Two key enzymes play a crucial role in directing intermediates from the β-oxidation pathway towards the synthesis of (R)-3-hydroxyacyl-CoAs.

R-specific Enoyl-CoA Hydratase (PhaJ): This enzyme catalyzes the hydration of a trans-2-enoyl-CoA intermediate, derived from the β-oxidation of fatty acids, to form an (R)-3-hydroxyacyl-CoA. nih.gov The stereospecificity of PhaJ is paramount, as it directly yields the required (R)-isomer. nih.govresearchgate.net Studies have shown that PhaJ from Aeromonas caviae exhibits activity towards enoyl-CoAs with varying carbon chain lengths, enabling the production of different (R)-3-hydroxyacyl-CoAs. nih.gov

3-Ketoacyl-CoA Reductase (FabG): While the standard β-oxidation pathway utilizes an NAD-dependent (S)-specific 3-hydroxyacyl-CoA dehydrogenase, the synthesis of (R)-isomers can involve an (R)-specific 3-ketoacyl-CoA reductase. This enzyme would reduce a 3-ketoacyl-CoA intermediate to an (R)-3-hydroxyacyl-CoA.

Chain Elongation Mechanisms in the Formation of 3-Hydroxytetradecanoate Precursors

The formation of the C14 backbone of 3-hydroxytetradecanoate relies on chain elongation mechanisms. The reverse β-oxidation (rBOX) pathway provides a means to build longer carbon chains from smaller units like acetyl-CoA. nih.gov This process iteratively adds two-carbon units, allowing for the synthesis of medium-chain fatty acids. nih.gov In engineered microbial systems, the expression of specific enzymes can drive the elongation process towards the desired chain length. For instance, in Pseudomonas putida, manipulation of fatty acid degradation enzymes has enabled the production of polyhydroxyalkanoates (PHAs) with specific monomer compositions, including those derived from 3-hydroxytetradecanoate. nih.gov

Key Enzymes in (R)-3-Hydroxytetradecanoate Biosynthesis and Polymerization

The final step in the biosynthesis of polyhydroxyalkanoates (PHAs), which can be composed of (R)-3-hydroxytetradecanoate monomers, is the polymerization reaction catalyzed by PHA synthases.

Polyhydroxyalkanoate (PHA) synthases (PhaC) are the key enzymes responsible for the polymerization of (R)-3-hydroxyacyl-CoA monomers into PHA polymers. nih.govnih.gov These enzymes exhibit a high degree of stereospecificity, exclusively polymerizing the (R)-enantiomers of 3-hydroxyacyl-CoAs. frontiersin.org This specificity ensures the formation of isotactic polymers with defined physical properties. The substrate specificity of PhaC enzymes can vary, influencing the composition of the resulting PHA. nih.gov For example, the PHA synthase from Aeromonas caviae (PhaCAc) is known to incorporate a range of monomers, including 3-hydroxybutyrate (B1226725) and 3-hydroxyhexanoate. frontiersin.org Engineering of these synthases can further tailor their substrate specificity to favor the incorporation of longer-chain monomers like (R)-3-hydroxytetradecanoate. frontiersin.org

Data Tables

Table 1: Key Enzymes in (R)-3-Hydroxytetradecanoate Biosynthesis

| Enzyme | Abbreviation | Function | Pathway | Reference |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | De Novo Fatty Acid Biosynthesis | youtube.com |

| Fatty Acid Synthase | FAS | Elongates the fatty acid chain. | De Novo Fatty Acid Biosynthesis | youtube.com |

| R-specific Enoyl-CoA Hydratase | PhaJ | Catalyzes the hydration of trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA. | Fatty Acid Beta-Oxidation | nih.gov |

| Polyhydroxyalkanoate Synthase | PhaC | Polymerizes (R)-3-hydroxyacyl-CoA monomers. | Polyhydroxyalkanoate Biosynthesis | nih.govnih.gov |

Role of (R)-3-Hydroxyacyl-ACP-CoA Transferase (PhaG) in Metabolic Flux

The enzyme (R)-3-hydroxyacyl-acyl carrier protein-CoA transferase, encoded by the phaG gene, plays a pivotal role in directing metabolic flux from fatty acid synthesis towards the production of PHA precursors. nih.gov In many pseudomonads, there are three primary metabolic routes for generating the 3-hydroxyacyl-CoA substrates required by PHA synthase: the β-oxidation pathway, the de novo fatty acid biosynthesis pathway, and a chain elongation reaction pathway. nih.gov

PhaG is the critical enzyme that connects the de novo fatty acid biosynthesis pathway to PHA production. nih.gov When bacteria are cultivated on carbon sources unrelated to fatty acids, such as carbohydrates, the PhaG enzyme facilitates the channeling of intermediates. nih.govresearchgate.net Specifically, PhaG catalyzes the transfer of an (R)-3-hydroxyacyl moiety from its bond with an acyl carrier protein (ACP), an intermediate of fatty acid synthesis, to coenzyme A (CoA). researchgate.net This reaction converts (R)-3-hydroxyacyl-ACP into (R)-3-hydroxyacyl-CoA, which serves as the direct precursor for polymerization into PHAs by PHA synthase. nih.gov

The significance of PhaG in controlling this metabolic branch point has been demonstrated through genetic engineering. Overexpression of the phaG gene has been shown to increase the total cellular content of PHA and enhance the fraction of medium-chain-length monomers within the polymer. researchgate.net This confirms PhaG's function as a key controller of metabolic flux between two major pathways.

Metabolic Control and Substrate Utilization for (R)-3-Hydroxytetradecanoate Production

The metabolic control governing the production of (R)-3-hydroxytetradecanoate and other related (R)-3-hydroxyalkanoates is largely dependent on the available carbon substrate. The metabolic pathway utilized by the microorganism adapts based on the nature of the nutrient source.

When bacteria such as Pseudomonas putida are grown on carbohydrates like glucose or gluconate, they rely on the de novo fatty acid synthesis pathway to produce PHA precursors. nih.gov In this scenario, acetyl-CoA is generated from the carbohydrate source, and the intermediates of fatty acid synthesis are diverted towards PHA production through the action of the PhaG transacylase. researchgate.net

Conversely, if the carbon source is a fatty acid, the β-oxidation pathway becomes the primary route for generating PHA precursors. In this pathway, the enzyme enoyl-CoA hydratase (PhaJ) is responsible for producing (R)-3-hydroxyacyl-CoA intermediates. researchgate.net

Table 1: Effect of Heterologous phaG Expression on PHA Accumulation in Pseudomonas jessenii C8 from Phenylacetic Acid

| Strain | Genetic Modification | Carbon Source | PHA Accumulation (% of Cell Dry Weight) | Fold Increase |

| P. jessenii C8 (Wild-Type) | None | Phenylacetic Acid (15 mM) | 9.6% | N/A |

| P. jessenii C8 (Recombinant) | Overexpression of phaG | Phenylacetic Acid (15 mM) | 39.0% | 4.1 |

This table is based on data from a study on improving PHA accumulation from phenylacetic acid. nih.gov

Stereoselective Synthesis Methodologies for R Ethyl 3 Hydroxytetradecanoate and Chiral Analogs

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents a powerful and efficient method for the synthesis of chiral molecules. wikipedia.org This approach utilizes chiral catalysts to stereoselectively add hydrogen to a prochiral substrate, yielding a product with high enantiomeric excess.

Enantioselective Reduction of 3-Oxotetradecanoate Esters

A primary route to (R)-Ethyl 3-hydroxytetradecanoate (B1260086) involves the enantioselective reduction of a corresponding β-keto ester, such as methyl 3-oxotetradecanoate or ethyl 3-oxotetradecanoate. sioc-journal.cninrae.fr This transformation is typically achieved through catalytic hydrogenation, where the prochiral ketone is converted to a chiral alcohol. core.ac.uk The success of this method hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

The general reaction is as follows: Substrate (e.g., Methyl 3-oxotetradecanoate) + H₂ + Chiral Catalyst → (R)-Methyl 3-hydroxytetradecanoate

This method is advantageous due to its high atom economy and the potential for high enantioselectivity. ethz.ch

Utilization of Chiral Transition Metal Catalysts

Chiral transition metal complexes are extensively used as catalysts in asymmetric hydrogenation. acs.org Among the most successful are ruthenium-based catalysts, particularly those incorporating the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). sioc-journal.cnscispace.com

The complex (R)-Ru(OAc)₂(BINAP) has proven to be a highly effective catalyst for the asymmetric hydrogenation of various β-keto esters, affording the corresponding (R)-β-hydroxy esters with excellent enantioselectivity. sigmaaldrich.comtakasago.com The ruthenium center, coordinated to the chiral BINAP ligand, creates a chiral environment that directs the hydrogenation to one face of the substrate. nih.gov

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| (R)-Ru(OAc)₂(BINAP) | Methyl 3-oxotetradecanoate | (R)-Methyl 3-hydroxytetradecanoate | High |

| Ru/POP-BINAP | Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | >99% |

This table presents illustrative data on the effectiveness of ruthenium-based catalysts in asymmetric hydrogenation.

Biocatalytic Synthesis and Resolution Techniques

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Whole-Cell Bioreduction using Microorganisms

Whole-cell bioreduction leverages the metabolic machinery of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to perform stereoselective reductions. orgsyn.orgnih.gov When presented with a β-keto ester like ethyl 3-oxotetradecanoate, the oxidoreductase enzymes within the yeast cells can reduce the ketone to the corresponding alcohol. orgsyn.org

The reduction of ethyl acetoacetate (B1235776) using Saccharomyces cerevisiae has been shown to produce (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess. orgsyn.org Similar principles can be applied to the synthesis of (R)-ethyl 3-hydroxytetradecanoate, potentially by selecting a microorganism with the appropriate stereopreference. This method is attractive due to the low cost of the biocatalyst and mild reaction conditions.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction on one enantiomer of the substrate, leaving the other enantiomer unreacted. nih.govtum.de

In the context of this compound, a racemic mixture of ethyl 3-hydroxytetradecanoate can be subjected to lipase-catalyzed transesterification. researchgate.netnih.gov The lipase will preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric purity. nih.gov This process can be highly efficient, achieving high enantiomeric excesses for both the resolved alcohol and the acylated product. nih.govscielo.br

Production via Depolymerization of Bacterial Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. nih.govnih.gov These biopolymers are composed of (R)-3-hydroxyalkanoate monomer units. nih.gov

A notable example is poly-(R)-3-hydroxybutyrate (PHB), which upon depolymerization, can yield (R)-ethyl 3-hydroxybutanoate in 100% enantiomeric excess. orgsyn.org Similarly, PHAs containing longer side chains, known as medium-chain-length PHAs (mcl-PHAs), can be depolymerized to produce the corresponding (R)-3-hydroxyalkanoate esters, including this compound. nih.govacs.org This biosynthetic route offers a direct and highly enantioselective pathway to the target molecule, starting from renewable resources. youtube.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules.

(R)-Oxirane acetic acid ethyl ester, a chiral epoxide, can serve as a versatile building block for the synthesis of this compound. The synthetic strategy would involve the regioselective opening of the epoxide ring with an appropriate carbon nucleophile.

A plausible synthetic route would involve the reaction of (R)-oxirane acetic acid ethyl ester with a Grignard reagent or an organocuprate derived from a C10 alkyl halide (e.g., decylmagnesium bromide or lithium didecylcuprate). The nucleophilic attack would preferentially occur at the less substituted carbon of the epoxide ring (C3), leading to the formation of the desired 3-hydroxy ester skeleton. The use of organocuprates often provides higher regioselectivity and cleaner reactions compared to Grignard reagents in epoxide openings.

While a direct literature precedent for the synthesis of this compound from this specific epoxide was not found during the search, the ring-opening of epoxides is a fundamental and well-established reaction in organic synthesis. For example, the synthesis of related chiral hydroxy compounds has been achieved through the ring-opening of chiral epoxides.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to one face of the double bond, yielding a diol with high enantiomeric excess. organic-chemistry.orgmdpi.com The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base, simplifying the experimental procedure. organic-chemistry.org

This methodology can be applied to the synthesis of chiral 3-hydroxy fatty acids. The synthesis would start with a terminal alkene, specifically 1-dodecene (B91753) in the case of a C14 fatty acid derivative. Asymmetric dihydroxylation of 1-dodecene using the appropriate AD-mix would yield the chiral (R)-1,2-dodecanediol.

This diol can then be converted to the target this compound through a series of standard organic transformations. This would typically involve:

Selective protection of the primary hydroxyl group.

Oxidation of the secondary hydroxyl group to a ketone.

A Wittig-type reaction or a similar C2-homologation to introduce the ester functionality.

Reduction of the newly formed ketone at the C3 position, which would need to be stereoselective if the initial chirality is lost. Alternatively, a more elegant approach would be to selectively oxidize the primary alcohol, convert it to a leaving group, and then perform a chain extension.

The Sharpless AD reaction is known for its broad substrate scope and high enantioselectivity for a wide range of olefins, including terminal alkenes. youtube.com The predictability of the stereochemical outcome based on the choice of the chiral ligand (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β makes it a highly valuable tool in asymmetric synthesis. youtube.com

Metabolic Roles and Research Significance of R 3 Hydroxytetradecanoate in Biological Systems

Central Intermediate in Cellular Fatty Acid Metabolism

(R)-3-hydroxytetradecanoate is a crucial intermediate in the biosynthesis of fatty acids. nih.govhmdb.ca In this metabolic pathway, it is synthesized from 3-oxotetradecanoic acid through the action of the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase, a component of the fatty acid synthase complex. hmdb.ca This conversion is a critical step in the elongation of the fatty acid chain. Subsequently, (R)-3-hydroxytetradecanoate is dehydrated to form a trans-α,β-enoyl-acyl-ACP, which then undergoes further reduction to a saturated acyl-ACP, extending the fatty acid chain by two carbons. This cycle repeats until the desired chain length is achieved. In humans, fatty acid synthesis primarily occurs in the liver and adipose tissue, as well as in the mammary glands during lactation. hmdb.cahmdb.ca

Functional Component of Bacterial Endotoxins: Lipid A and its Immunomodulatory Precursors (Lipid X)

(R)-3-hydroxytetradecanoate is a fundamental and often the most abundant fatty acid component of Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria. hmdb.calipidmaps.org LPS, also known as endotoxin (B1171834), is a potent stimulator of the innate immune system in mammals. nih.govnih.gov The biological activity of endotoxin is primarily attributed to the Lipid A moiety. nih.gov

The structure of Lipid A typically consists of a phosphorylated N-acetylglucosamine disaccharide backbone to which several fatty acid chains are attached. (R)-3-hydroxytetradecanoate is commonly found linked directly to the glucosamine (B1671600) backbone at various positions. This specific fatty acid is crucial for the recognition of LPS by the Toll-like receptor 4 (TLR4)/MD-2 complex on immune cells, which triggers a signaling cascade leading to the production of pro-inflammatory cytokines. researchgate.net

Lipid X, a monosaccharide precursor in the biosynthesis of Lipid A in E. coli, also contains (R)-3-hydroxytetradecanoate. chemspider.com It is a disaccharide of glucosamine where one of the glucosamine units is acylated with two molecules of (R)-3-hydroxytetradecanoate. chemspider.com The specific arrangement and number of these fatty acyl chains on the Lipid A structure can vary between different bacterial species, influencing the potency of the endotoxic response.

Table 1: Presence of (R)-3-hydroxytetradecanoate in Bacterial Endotoxins

| Bacterial Component | Role of (R)-3-hydroxytetradecanoate | Bacterial Examples |

|---|---|---|

| Lipid A | Primary fatty acid component, essential for endotoxic activity. hmdb.calipidmaps.org | Escherichia coli, Pseudomonas aeruginosa, Haemophilus spp., Actinobacillus spp., Campylobacter spp. lipidmaps.orgnih.gov |

| Lipid X | Structural component of this Lipid A precursor. chemspider.com | Escherichia coli chemspider.com |

Fundamental Monomer for Polyhydroxyalkanoate (PHA) Biopolymer Accumulation and Function

(R)-3-hydroxyalkanoic acids, including (R)-3-hydroxytetradecanoate, are the fundamental monomeric units of polyhydroxyalkanoates (PHAs). nih.govmdpi.com PHAs are a class of biodegradable and biocompatible polyesters synthesized and accumulated as intracellular carbon and energy storage granules by a wide variety of microorganisms, typically under conditions of nutrient limitation with an excess carbon source. mdpi.comnih.goveeer.org

The composition of the PHA polymer is largely dependent on the carbon source provided to the microorganism and the specific metabolic pathways present in the organism. nih.gov When grown on long-chain fatty acids like dodecanoic acid, some bacteria can produce medium-chain-length PHAs (mcl-PHAs), which are composed of monomers with 6 to 16 carbon atoms. nih.gov (R)-3-hydroxytetradecanoate can be incorporated as a monomer into these mcl-PHAs. These biopolymers have properties ranging from thermoplastic to elastomeric, making them attractive as sustainable alternatives to petroleum-based plastics. nih.govnih.gov

The synthesis of PHAs involves the polymerization of (R)-3-hydroxyacyl-CoA monomers, a reaction catalyzed by PHA synthase. nih.gov The availability of (R)-3-hydroxytetradecanoyl-CoA, derived from fatty acid metabolism, allows for its incorporation into the growing PHA chain.

Table 2: (R)-3-hydroxytetradecanoate in PHA Biopolymers

| PHA Type | Monomer Composition | Producing Microorganisms |

|---|

| Medium-chain-length PHA (mcl-PHA) | Contains (R)-3-hydroxyalkanoic acids with 6 to 16 carbons, including (R)-3-hydroxytetradecanoate. nih.gov | Pseudomonas species nih.govnih.gov |

Influence on Biosurfactant Production and Activity in Microorganisms

(R)-3-hydroxytetradecanoate plays a role in the structure and function of certain microbial biosurfactants. Biosurfactants are surface-active compounds produced by microorganisms that reduce surface and interfacial tension. nih.govnih.gov Many biosurfactants are glycolipids or lipopeptides, containing both a hydrophilic and a hydrophobic moiety.

One of the most well-studied groups of biosurfactants are the rhamnolipids produced by Pseudomonas aeruginosa. The lipid portion of rhamnolipids consists of one or two molecules of (R)-3-hydroxyalkanoic acids, which are typically C8 to C14 in length. The synthesis of rhamnolipids involves the condensation of dTDP-L-rhamnose with 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). nih.gov The HAA precursor itself is formed from activated hydroxy fatty acids, including (R)-3-hydroxytetradecanoate. nih.gov

The specific fatty acid composition of the biosurfactant is crucial for its activity. nih.gov For instance, in some Bacillus species, there is a significant positive correlation between the presence of iso-3-OH-C14 fatty acid and the specific activity of the biosurfactant produced. nih.gov The ability of microorganisms to produce biosurfactants is important for various applications, including bioremediation of hydrocarbon-contaminated sites and enhanced oil recovery. nih.govresearchgate.netmdpi.com

Utility as a Biochemical Marker in Research on Fatty Acid Oxidative Pathways

The measurement of 3-hydroxy fatty acids, including 3-hydroxytetradecanoate (B1260086), in biological samples is utilized as a biochemical marker for the diagnosis and monitoring of certain inherited metabolic disorders of fatty acid oxidation. nih.gov In conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency, there is an accumulation of long-chain 3-hydroxy fatty acids in the plasma. nih.gov

The analysis of these metabolites, often performed using tandem mass spectrometry, is a key diagnostic tool. nih.gov Significant elevations of 3-hydroxy-C14 to C18 fatty acids are characteristic findings in patients with LCHAD and MTP deficiencies, both during acute metabolic crises and under stable conditions. nih.gov Therefore, the quantification of (R)-3-hydroxytetradecanoate and related compounds serves as a crucial biomarker for identifying and managing these serious metabolic diseases.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| (R)-Ethyl 3-hydroxytetradecanoate |

| (R)-3-Hydroxytetradecanoate |

| (R)-3-hydroxymyristic acid |

| 3-oxotetradecanoic acid |

| trans-α,β-enoyl-acyl-ACP |

| saturated acyl-ACP |

| Lipid A |

| Lipopolysaccharides (LPS) |

| N-acetylglucosamine |

| Lipid X |

| (R)-3-hydroxyalkanoic acids |

| Polyhydroxyalkanoates (PHAs) |

| medium-chain-length PHAs (mcl-PHAs) |

| Dodecanoic acid |

| (R)-3-hydroxytetradecanoyl-CoA |

| Rhamnolipids |

| dTDP-L-rhamnose |

| 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) |

| iso-3-OH-C14 fatty acid |

| 3-hydroxy fatty acids |

Advanced Analytical Characterization and Stereochemical Analysis of R Ethyl 3 Hydroxytetradecanoate

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of (R)-Ethyl 3-hydroxytetradecanoate (B1260086).

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like (R)-Ethyl 3-hydroxytetradecanoate. drawellanalytical.comnih.gov

Qualitative Analysis: In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. drawellanalytical.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification. libretexts.org The mass spectrum of this compound will exhibit a specific fragmentation pattern that confirms its molecular structure. libretexts.org For fatty acid ethyl esters (FAEEs), GC-MS analysis often involves a nonpolar dimethylpolysiloxane column for effective separation. nih.gov

Quantitative Analysis: For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. libretexts.org By creating a calibration curve with standards of known concentrations, the exact amount of this compound in a sample can be determined. drawellanalytical.com This method is highly sensitive and specific, with detection limits often in the nanomolar range. nih.gov To improve accuracy and precision, an internal standard, such as ethyl heptadecanoate, is often added to the sample. nih.gov The use of derivatizing agents can also be employed to enhance the volatility and thermal stability of the analyte, leading to better chromatographic resolution and sensitivity. unipi.it

A typical GC-MS method for the analysis of fatty acid ethyl esters might involve the following parameters:

| Parameter | Value |

| GC Column | Restek Stabilwax® (30 m × 0.25 mm × 0.25 μm) with a 5 m guard column nih.gov |

| Injection Mode | Splitless at 280 °C unipi.it |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min nih.gov |

| Oven Program | Initial hold at 60°C, ramp to 210°C, then ramp to 260°C nih.gov |

| MS Detector | Single quadrupole operated in electron impact (EI) mode at 70 eV nih.gov |

| Ion Source Temperature | 230°C nih.govnih.gov |

| Mass Scan Range | 35–450 amu nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Chiral Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing less volatile and thermally labile compounds, and it is particularly well-suited for complex mixtures and for assessing the chiral purity of substances like this compound. drawellanalytical.com

Complex Mixture Analysis: LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. drawellanalytical.com This allows for the separation and identification of multiple components in a complex matrix. drawellanalytical.com The use of reversed-phase chromatography with a C18 column is common for separating compounds based on their hydrophobicity.

Chiral Purity Assessment: A significant advantage of LC-MS is its compatibility with chiral stationary phases (CSPs) for the separation of enantiomers. researchgate.net By using a chiral column, the (R) and (S) enantiomers of ethyl 3-hydroxytetradecanoate can be separated and their relative proportions determined. researchgate.net This is crucial for ensuring the enantiomeric purity of the desired (R)-isomer. The mass spectrometer then provides confirmation of the identity of each separated enantiomer. A study on the chiral separation of 3-hydroxy fatty acids demonstrated successful enantioseparation using an amylose (B160209) tris(3,5-dimethylphenyl carbamate) based polysaccharide chiral stationary phase under reversed-phase gradient elution conditions compatible with mass spectrometry. researchgate.net

High-Resolution Chiral Chromatography for Enantiomeric Purity and Absolute Configuration

The determination of enantiomeric purity and absolute configuration is paramount for chiral compounds. High-resolution chiral chromatography is the primary technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. humanjournals.com This is typically achieved through the use of a chiral stationary phase (CSP). chromatographyonline.com

Methodologies: The separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. humanjournals.com These complexes have different stabilities, leading to different retention times for the two enantiomers. humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chromatographyonline.com

For the analysis of this compound, a normal-phase chiral HPLC method would likely be employed. The mobile phase would typically consist of a non-polar organic solvent like n-hexane mixed with a polar modifier such as ethanol (B145695) or 2-propanol. humanjournals.comresearchgate.net The choice of mobile phase composition is critical for optimizing the separation. A study on the chiral separation of 3-hydroxyhexadecanoyl-CoA, a related compound, successfully used a chiral separation column where the (R)-enantiomer had a shorter retention time than the (S)-enantiomer. nih.gov

A representative chiral HPLC method for enantiomeric purity determination might involve:

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) asianpubs.orgmdpi.com |

| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid (85:15:0.1, v/v/v) humanjournals.com |

| Flow Rate | 1.0 mL/min asianpubs.org |

| Column Temperature | 30 °C humanjournals.com |

| Detection | UV at 223 nm asianpubs.org |

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic molecules. cymitquimica.commsu.edu It provides information on the connectivity of atoms and their chemical environment.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) provides information about the different types of hydrogen atoms in the molecule. The chemical shift of each proton is influenced by its electronic environment. youtube.com For this compound, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the protons on the carbon chain, the proton on the hydroxyl-bearing carbon, and the hydroxyl proton itself. The integration of the peak areas corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons. youtube.com

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. docbrown.info The chemical shifts of the carbon signals are indicative of their functional group and position in the molecule. For instance, the carbonyl carbon of the ester group will appear at a significantly downfield chemical shift compared to the aliphatic carbons of the long chain. docbrown.info

High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. This technique provides a highly accurate mass measurement of the parent molecule (molecular ion) and its fragments, often to within a few parts per million (ppm), which allows for the determination of the elemental composition.

When analyzed via HRMS, typically using electrospray ionization (ESI), this compound (C₁₆H₃₂O₃, Molecular Weight: 272.2351 g/mol ) will primarily form a protonated molecular ion, [M+H]⁺, at a theoretical m/z of 273.2424. The high resolution of the instrument allows differentiation from other ions with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the structure through characteristic fragmentation patterns. The fragmentation of the [M+H]⁺ ion of this compound is influenced by its key functional groups: the ethyl ester and the secondary hydroxyl group. While direct fragmentation data for this specific ethyl ester is not extensively published, the fragmentation pattern can be inferred from the analysis of the parent compound, 3-hydroxytetradecanoic acid, and related fatty acid esters. For the parent acid, 3-hydroxytetradecanoic acid, analysis of the deprotonated molecule [M-H]⁻ shows a precursor ion at m/z 243.1973. nih.gov The fragmentation of the ethyl ester derivative is expected to follow predictable pathways, including neutral losses and specific bond cleavages.

Key fragmentation pathways include:

Neutral Loss of Water: A common fragmentation for hydroxylated compounds is the loss of a water molecule (H₂O, 18.0106 Da) from the protonated molecular ion, resulting in a significant fragment ion at m/z 255.2318.

Neutral Loss of Ethanol: Cleavage of the ester can lead to the loss of ethanol (C₂H₅OH, 46.0419 Da), yielding an acylium ion.

Cleavage Alpha to the Hydroxyl Group: The bond between C3 and C4 is susceptible to cleavage, providing information about the length of the alkyl chain.

McLafferty Rearrangement: A characteristic rearrangement for esters, leading to the formation of a radical cation and a neutral alkene.

A representative table of expected major fragments for the protonated molecule is detailed below.

| Fragment Ion (m/z) | Proposed Elemental Composition | Description |

| 273.2424 | [C₁₆H₃₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 255.2318 | [C₁₆H₃₁O₂]⁺ | Loss of water [M+H-H₂O]⁺ |

| 227.2369 | [C₁₄H₂₇O₂]⁺ | Loss of ethanol [M+H-C₂H₅OH]⁺ |

| 159.1067 | [C₈H₁₅O₃]⁺ | Cleavage of C-C bond at the alkyl chain |

| 103.0754 | [C₅H₁₁O₂]⁺ | Fragment containing the ester and hydroxyl group |

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Characterization

Vibrational spectroscopy techniques, such as Raman spectroscopy, provide detailed information about the molecular structure and functional groups present in this compound. Raman spectroscopy measures the inelastic scattering of monochromatic light, revealing the vibrational modes of a molecule, which are highly specific to its chemical bonds and symmetry. This makes it a powerful non-destructive method for chemical identification and characterization.

Analysis of the parent compound, 3-hydroxytetradecanoic acid, has been performed using FT-Raman spectroscopy, confirming the utility of this technique for characterizing this class of molecules. nih.gov The Raman spectrum of this compound is expected to exhibit distinct peaks corresponding to its primary functional groups.

The key vibrational modes anticipated in the Raman spectrum include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain and the ethyl group.

C=O Stretching: A prominent and sharp peak, typically found around 1735-1750 cm⁻¹, is characteristic of the carbonyl group in the ester functionality.

O-H Stretching: A broad band in the 3200-3600 cm⁻¹ region corresponds to the stretching vibration of the hydroxyl group.

C-O Stretching: Vibrations from the C-O single bonds of the ester and alcohol groups will appear in the 1000-1300 cm⁻¹ fingerprint region.

CH₂/CH₃ Bending: Multiple peaks in the 1300-1480 cm⁻¹ range are due to the scissoring and bending vibrations of the methylene (B1212753) and methyl groups.

A table of expected characteristic Raman peaks for this compound is provided below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| 3200-3600 | O-H Stretch | Hydroxyl Group (-OH) |

| 2800-3000 | C-H Stretch | Alkyl Chain & Ethyl Group |

| 1735-1750 | C=O Stretch | Ester Carbonyl |

| 1400-1480 | CH₂ Scissoring/Bending | Methylene Groups |

| 1000-1300 | C-O Stretch | Ester and Alcohol |

Advanced Sample Preparation Strategies for this compound Research

The accurate analysis of this compound, particularly from complex biological or environmental matrices, necessitates advanced sample preparation strategies. These methods are designed to isolate, purify, and concentrate the analyte of interest while removing interfering substances, thereby enhancing analytical sensitivity and selectivity.

One powerful and widely used technique is Solid-Phase Extraction (SPE) . SPE allows for the fractionation of complex mixtures by partitioning components between a solid stationary phase and a liquid mobile phase. nih.gov For a moderately hydrophobic molecule like this compound, a reverse-phase SPE cartridge (e.g., C18) would be suitable. The general procedure involves loading the sample onto a pre-conditioned cartridge, washing away hydrophilic impurities with a weak solvent (e.g., water/methanol mixture), and finally eluting the target analyte with a stronger organic solvent (e.g., acetonitrile (B52724) or ethyl acetate). This approach is highly effective for cleaning up extracts prior to LC-MS or GC-MS analysis. nih.gov

Structure Activity Relationship Sar Studies of R 3 Hydroxytetradecanoate and Its Derivatives

SAR Investigations Related to Lipid A and Related Immunological Activities

(R)-3-hydroxytetradecanoic acid is a fundamental component of Lipid A, the bioactive center of lipopolysaccharides (LPS) found in the outer membrane of most Gram-negative bacteria. hmdb.cacaymanchem.com The precise structure of the fatty acid chains within Lipid A is a key determinant of its immunological activity, which is primarily mediated through Toll-like receptor 4 (TLR4) in mammals. caymanchem.com SAR studies have been crucial in dissecting the roles of specific acyl chains in eliciting immune responses.

Investigations comparing natural and synthetic Lipid A analogues have provided significant insights. nih.govdocumentsdelivered.com The biological activities, including pyrogenicity, lethal toxicity, and the induction of tumor necrosis factor (TNF), are strongly influenced by the fatty acid composition. nih.govdocumentsdelivered.com

A synthetic analogue, LA-15-PP, which carries 3-hydroxy- and 3-acyloxy-tetradecanoyl groups, demonstrated potent biological activities comparable to natural Lipid A from Escherichia coli and Salmonella minnesota. nih.govdocumentsdelivered.com This highlights the importance of the 3-hydroxytetradecanoate (B1260086) moiety for strong immunostimulatory effects. In contrast, modifications to this basic structure lead to significant changes in activity. For example, replacing the amide-linked (R)-3-hydroxytetradecanoic acid with a 3-hexadecanoyloxytetradecanoic acid (as in analogue LA-16-PP) resulted in diminished activity. nih.govdocumentsdelivered.com Another analogue, LA-17-PP, containing only tetradecanoic acid as its fatty acid component, showed strong mitogenicity and TNF-inducing activity but very low pyrogenicity. nih.govdocumentsdelivered.com The activity was further reduced in analogue LA-18-PP, which featured ester-bound tetradecanoic acid and amide-bound 3-hydroxytetradecanoic acid. nih.govdocumentsdelivered.com These findings underscore that the specific arrangement, type, and length of the fatty acid chains are critical for the full spectrum of Lipid A's biological effects. nih.govdocumentsdelivered.com

Table 1: Biological Activities of Synthetic Lipid A Analogs This table summarizes the relative biological activities of different synthetic Lipid A analogs based on their fatty acid composition, as described in the referenced studies.

| Analog ID | Key Structural Feature | Relative Biological Activity | Reference |

| LA-15-PP | Contains 3-hydroxy- and 3-acyloxy-tetradecanoyl groups. | Strongest activity, comparable to natural Lipid A. | nih.gov, documentsdelivered.com |

| LA-16-PP | Amide-bound 3-hydroxytetradecanoic acid is replaced by 3-hexadecanoyloxytetradecanoic acid. | Lower activity than LA-15-PP and natural Lipid A. | nih.gov, documentsdelivered.com |

| LA-17-PP | Tetradecanoic acid is the sole fatty acid component. | Relatively strong mitogenicity and TNF-inducing activity, but very low pyrogenicity. | nih.gov, documentsdelivered.com |

| LA-18-PP | Contains ester-bound tetradecanoic acid and amide-bound 3-hydroxytetradecanoic acid. | Lower activity than LA-17-PP. | nih.gov, documentsdelivered.com |

Influence of Stereochemistry on Biological Recognition and Metabolic Processing

The stereochemistry at the C-3 position of 3-hydroxytetradecanoate is of paramount importance for its biological recognition and subsequent metabolic processing. The naturally occurring and biologically active form is predominantly the (R)-enantiomer, also referred to as the D-isomer. nih.govnih.gov (R)-3-hydroxytetradecanoic acid is an intermediate in fatty acid biosynthesis. nih.gov

Biological systems exhibit a high degree of stereospecificity. For instance, the 3-hydroxy fatty acids found in the ornithine-containing lipids of Serratia marcescens have been identified as the D ((R)) isomers. nih.gov Furthermore, a cytochrome P450 enzyme from Bacillus subtilis has been shown to hydroxylate myristic acid, producing a nearly enantiomerically pure (R)-form of 3-hydroxymyristic acid. ebi.ac.uk This enzymatic specificity highlights a controlled metabolic pathway for the synthesis of this particular stereoisomer. ebi.ac.uk

This stereochemical preference is critical for the molecule's integration into complex biological structures and for its interaction with enzymes and receptors. The specific (R)-configuration is essential for its role within the Lipid A structure, which is recognized by immune receptors like TLR4. caymanchem.comdrugbank.com The precise three-dimensional arrangement of the hydroxyl group influences the conformation and binding affinity of the entire Lipid A molecule to its protein targets, thereby dictating the immunological outcome. General studies on fatty acid metabolism have consistently shown that enzymatic processes are highly stereospecific. nih.gov

Systematic Analog Synthesis for SAR Elucidation and Functional Mapping

Systematic analog synthesis is a powerful strategy for elucidating the structure-activity relationships of bioactive molecules like (R)-3-hydroxytetradecanoate. This approach involves the methodical synthesis of a series of related compounds where specific parts of the molecule are altered, allowing researchers to map which structural features are essential for function. nih.gov

The study of synthetic Lipid A analogs is a prime example of this strategy in action. nih.govdocumentsdelivered.com By synthesizing analogs such as LA-15-PP, LA-16-PP, LA-17-PP, and LA-18-PP, researchers were able to systematically vary the fatty acid composition and observe the corresponding changes in immunological activity. nih.govdocumentsdelivered.com This process allows for the identification of key pharmacophores—the essential molecular features responsible for biological activity. For instance, these studies confirmed the critical role of the number and position of the 3-hydroxytetradecanoyl groups for inducing a potent immune response. nih.govdocumentsdelivered.com

The general process of analog synthesis for SAR involves several steps. nih.gov First, a lead compound, in this case, a structure related to Lipid A, is identified. Then, analogs are designed to probe the importance of various functionalities, such as chain length, the presence of hydroxyl groups, and the nature of the linkages (ester vs. amide). nih.gov These designed molecules are then synthesized and subjected to biological assays. The resulting data helps to build a functional map, correlating specific structural modifications with changes in biological activity. rsc.org This rational design process is instrumental in developing molecules with desired properties, such as vaccine adjuvants or immunomodulators with reduced toxicity.

Computational Chemistry and In Silico Approaches in SAR Analysis

In recent years, computational chemistry and in silico modeling have become indispensable tools in the analysis of structure-activity relationships, complementing experimental approaches. tandfonline.comtandfonline.com These methods allow for the prediction of molecular properties and interactions, saving time and resources in the drug discovery and design process. tandfonline.comunimelb.edu.au

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand, such as a Lipid A analog, and its biological target, like an enzyme or receptor. nih.gov For example, in silico studies have been used to screen libraries of lipid-like compounds to identify potential blockers for enzymes involved in lipid metabolism, such as acyl-CoA oxidase. tandfonline.comtandfonline.comunimelb.edu.au In these studies, computational tools predict the binding affinity and orientation of various analogs within the enzyme's active site, helping to prioritize candidates for experimental testing. tandfonline.comtandfonline.com

Molecular dynamics simulations can further provide insights into the dynamic behavior of a ligand-receptor complex over time, revealing details about the stability of the interaction and the specific forces (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding. nih.gov Density Functional Theory (DFT) modeling can also be employed to analyze the electronic properties of molecules, which can be correlated with their biological activity. nih.gov By applying these computational approaches to (R)-3-hydroxytetradecanoate and its derivatives, researchers can gain a deeper understanding of the molecular basis of their SAR, guiding the rational design of new synthetic analogs with fine-tuned immunological or metabolic functions.

Academic and Industrial Applications of R Ethyl 3 Hydroxytetradecanoate in Research

Chiral Building Block in Asymmetric Organic Synthesis

In asymmetric organic synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, or synthons, are foundational starting materials that possess one or more defined stereocenters, which are incorporated into the final target molecule. (R)-Ethyl 3-hydroxytetradecanoate (B1260086) serves as an exemplary chiral building block, providing a pre-defined stereocenter that chemists can utilize to construct complex molecules with high stereochemical purity.

Key Intermediate in the Total Synthesis of Complex Natural Products and Analogues (e.g., Orlistat precursors)

The precise structure of (R)-Ethyl 3-hydroxytetradecanoate makes it a valuable intermediate in the total synthesis of complex molecules, most notably for precursors to the anti-obesity drug Orlistat. nih.gov Orlistat is a saturated derivative of the natural product lipstatin (B1674855) and functions by inhibiting pancreatic and gastric lipases, thereby reducing the absorption of dietary fats. nih.gov

The chemical structure of Orlistat features a β-lactone ring with two alkyl side chains. One of these is derived from the amino acid L-leucine, and the other is a long hydroxylated alkyl chain. Specifically, the synthesis of Orlistat requires a (2S, 3S)-3-hexyl-4-oxo-oxetan-2-yl side chain attached to a tridecane (B166401) backbone with a hydroxyl group at the second position. The synthesis of this entire fragment can be traced back to precursors like (R)-3-hydroxytetradecanoic acid, the parent acid of this compound. nih.gov The ester provides the necessary C-14 carbon skeleton with the correct (R)-stereochemistry at the C-3 position, which corresponds to the stereocenter required in the final Orlistat molecule after chemical modification.

Concise synthetic routes for Orlistat and its analogues often rely on the availability of such chiral precursors to ensure the correct stereoisomer is produced, which is critical for its biological activity and regulatory approval. nih.gov The use of this compound or its corresponding acid simplifies the synthesis by providing a significant portion of the target molecule's carbon framework and the correct stereochemistry from the outset.

Reference Standards in Biochemical Studies and Metabolic Profiling

In the fields of biochemistry and metabolomics, the accurate identification and quantification of metabolites within complex biological samples are paramount. This is achieved through analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The reliability of these methods depends heavily on the use of pure, well-characterized reference standards. nih.gov

This compound and its parent acid, (R)-3-hydroxytetradecanoic acid, serve as essential reference standards in studies focused on fatty acid metabolism. nih.gov As (R)-3-hydroxytetradecanoic acid is a known intermediate in fatty acid biosynthesis, its presence and concentration in cells or tissues can provide insights into the metabolic state of an organism. nih.gov The availability of the pure ethyl ester allows researchers to:

Confirm Identification: By comparing the retention time and mass spectrum of a peak in a biological sample to that of the pure standard, researchers can confidently identify the metabolite as (R)-3-hydroxytetradecanoate.

Enable Quantification: A calibration curve created by analyzing known concentrations of the reference standard allows for the precise measurement of the metabolite's concentration in the biological matrix.

The inclusion of this compound in metabolic databases such as the Human Metabolome Database (HMDB) and ChEBI underscores its importance as a recognized metabolite and biochemical standard. nih.govebi.ac.uk

Table 1: Physicochemical Properties of (R)-3-hydroxytetradecanoic acid (Data sourced from PubChem CID 5288266) nih.gov

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₃ |

| Molecular Weight | 244.37 g/mol |

| IUPAC Name | (3R)-3-hydroxytetradecanoic acid |

| Physical Description | Solid |

| Metabolic Role | Fatty Acid Biosynthesis Intermediate |

Role in Polyhydroxyalkanoate (PHA) Biopolymer Research and Development for Tailored Properties

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. wikipedia.orgnih.gov These bioplastics are considered a promising sustainable alternative to conventional petroleum-based plastics. The physical and thermal properties of PHAs are dictated by their monomeric composition. publichealthtoxicology.comresearchgate.net

PHAs are broadly classified by the carbon chain length of their monomers. Short-chain-length (SCL) PHAs, composed of monomers with 3-5 carbon atoms like 3-hydroxybutyrate (B1226725) (3HB), are typically stiff and brittle. nih.gov Medium-chain-length (MCL) PHAs, with monomers of 6-14 carbon atoms, are more elastomeric and flexible. nih.gov

(R)-3-hydroxytetradecanoic acid is an MCL-PHA monomer. nih.gov The incorporation of this C-14 monomer into PHA copolymers, typically alongside SCL monomers like 3HB, is a key strategy for tailoring the material properties of the resulting biopolymer. Research has shown that introducing MCL monomers into a P(3HB) polymer chain disrupts the polymer's crystallinity, leading to significant changes in its properties. publichealthtoxicology.comresearchgate.net

Table 2: Effect of Monomer Composition on PHA Properties

| Polymer Type | Dominant Monomer(s) | Key Properties |

| P(3HB) | 3-Hydroxybutyrate (SCL) | Stiff, brittle, high crystallinity, high melting point. nih.gov |

| MCL-PHA | e.g., 3-Hydroxyoctanoate (MCL) | Elastomeric, low crystallinity, low tensile strength. nih.gov |

| P(3HB-co-3HHx) | 3-Hydroxybutyrate (SCL) & 3-Hydroxyhexanoate (MCL) | Reduced stiffness, increased flexibility and toughness. nih.gov |

| P(3HB-co-3HTD) | 3-Hydroxybutyrate (SCL) & 3-Hydroxytetradecanoate (MCL) | Expected to have significantly increased flexibility and reduced melting point compared to P(3HB). |

By controlling the proportion of the 3-hydroxytetradecanoate monomer in the copolymer, researchers can fine-tune the polymer's flexibility, tensile strength, melting temperature (Tₘ), and glass transition temperature (T₉), creating customized bioplastics suitable for a wide range of applications, from flexible packaging films to soft medical implants. specialchem.com

Investigating Microbial Metabolic Pathways and Enzyme Mechanisms

This compound and its parent acid are crucial tools for elucidating the metabolic pathways and enzymatic machinery involved in the synthesis and degradation of fatty acids and PHAs in microorganisms. nih.govnih.gov Many bacteria, particularly those from the Pseudomonas genus, naturally produce MCL-PHAs, with the constituent monomers arising from pathways like fatty acid β-oxidation. nih.govresearchgate.net

Specific enzymes are responsible for each step of these pathways. For example, enoyl-CoA hydratases (PhaJ) and PHA synthases (PhaC) are central to the production of PHA polymers. nih.gov Furthermore, some enzymes have been identified that directly produce (R)-3-hydroxy fatty acids. A study on Bacillus subtilis characterized a cytochrome P450 enzyme that hydroxylates myristic acid to produce enantiomerically pure (R)-3-hydroxytetradecanoic acid. ebi.ac.uk

In this context, this compound can be used as:

An analytical standard to identify and quantify intermediates in microbial cultures, helping to map metabolic fluxes.

A substrate to test the activity and specificity of enzymes involved in fatty acid and PHA metabolism. For instance, it could be used to characterize novel hydrolases that break down MCL-PHAs or esterases that cleave the ethyl group.

By using this compound, researchers can gain a deeper understanding of microbial physiology, identify bottlenecks in bioproduction pathways, and engineer more efficient microbial cell factories for the synthesis of valuable bioplastics and chemicals.

Future Research Directions and Emerging Opportunities for R Ethyl 3 Hydroxytetradecanoate

Development of Novel and More Sustainable Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure compounds like (R)-Ethyl 3-hydroxytetradecanoate (B1260086) is a significant challenge in organic chemistry. Future research will likely focus on developing more efficient, sustainable, and scalable stereoselective synthetic methods.

Current approaches often rely on the resolution of racemic mixtures or the use of chiral starting materials. For instance, lipase-catalyzed kinetic resolution has proven effective for separating enantiomers of various alcohols and esters. jocpr.comnih.govrsc.orgmdpi.com This method utilizes the enantioselectivity of lipases to preferentially acylate or hydrolyze one enantiomer, leaving the other unreacted. jocpr.com However, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%, which can be a limitation for large-scale production.

To overcome this, dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the undesired enantiomer, are a promising area of research. Another avenue is the development of highly selective asymmetric synthesis routes. This includes the use of chiral catalysts, such as organometallic complexes or organocatalysts, to directly synthesize the desired (R)-enantiomer with high enantiomeric excess. rsc.org For example, asymmetric ene reactions catalyzed by chiral titanium or copper complexes have been used to produce α-hydroxy esters with high enantiomeric purities. wikipedia.org The use of chiral templates, such as those derived from (-)-menthone, also presents a viable strategy for the asymmetric synthesis of 3-hydroxycarboxylic acids. rsc.org

Future research will also emphasize the principles of green chemistry, focusing on the use of renewable starting materials, environmentally benign solvents, and catalytic processes to minimize waste and energy consumption.

Table 1: Comparison of Stereoselective Synthetic Strategies

| Method | Description | Advantages | Disadvantages |

| Lipase-Catalyzed Kinetic Resolution | Enzymatic separation of a racemic mixture. jocpr.comnih.gov | High enantioselectivity, mild reaction conditions. | Maximum 50% theoretical yield for the desired enantiomer. |

| Asymmetric Synthesis with Chiral Catalysts | Direct synthesis of the desired enantiomer using a chiral catalyst. rsc.org | High enantiomeric excess, potential for high yields. | Catalyst cost and sensitivity, may require specific substrates. |

| Asymmetric Synthesis with Chiral Templates | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. rsc.org | Good stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

Advanced Biocatalysis and Metabolic Engineering for Enhanced Production and Designer Derivatives

Biocatalysis and metabolic engineering offer powerful tools for the sustainable production of (R)-Ethyl 3-hydroxytetradecanoate and its derivatives. By harnessing the power of microorganisms and their enzymes, it is possible to create efficient and selective production platforms.

Advanced Biocatalysis: The use of isolated enzymes, particularly lipases, for the stereoselective synthesis of this compound is a key area of research. Future work will focus on discovering and engineering lipases with improved activity, stability, and selectivity. High-throughput screening assays are crucial for identifying novel lipases from diverse microbial sources or for screening mutant libraries to find enzymes with desired properties. nih.govnih.govbioassaysys.comassaygenie.comyoutube.com These assays often employ chromogenic or fluorogenic substrates in a microtiter plate format, allowing for the rapid testing of thousands of variants. nih.gov

Metabolic Engineering: Whole-cell biocatalysts, such as engineered strains of Escherichia coli, Pseudomonas putida, and yeast, are being developed to produce (R)-3-hydroxyalkanoates from renewable feedstocks like glucose. frontiersin.orgnih.govnih.govresearchgate.net These microorganisms are engineered to express the necessary biosynthetic pathways. For instance, the metabolic engineering of yeast for the production of 3-hydroxypropionic acid has demonstrated the potential of these platforms. frontiersin.orgnih.govnih.govresearchgate.net

A significant focus of metabolic engineering is the production of polyhydroxyalkanoates (PHAs), which are biopolyesters composed of (R)-3-hydroxyalkanoate monomers. The pathways for PHA biosynthesis can be harnessed and modified to produce specific monomers like (R)-3-hydroxytetradecanoate. This involves redirecting metabolic flux towards the desired product and away from competing pathways.

Designer Derivatives: Metabolic engineering also opens up the possibility of producing "designer" derivatives of this compound by introducing novel enzymatic activities into the host organism. This could lead to the creation of new molecules with unique properties for various applications.

Comprehensive Elucidation of Broader Biological Roles and Regulatory Networks in Diverse Organisms

While the role of (R)-3-hydroxytetradecanoic acid as a precursor for lipid A in Gram-negative bacteria is well-established, the broader biological functions of this molecule and its derivatives are still being uncovered. nih.gov Future research will aim to provide a more comprehensive understanding of their roles in various biological systems.

Signaling Molecules: There is growing evidence that 3-hydroxy fatty acids can act as signaling molecules in both prokaryotic and eukaryotic systems. In bacteria, they have been implicated in quorum sensing, a cell-to-cell communication system that regulates gene expression in response to population density. nih.govfrontiersin.orgmdpi.commdpi.com For example, certain fatty acids have been shown to reduce the virulence of pathogenic bacteria by interfering with their quorum sensing systems. nih.gov

In plants, medium-chain 3-hydroxy fatty acids are recognized by specific receptors and can trigger immune responses, enhancing resistance to pathogens. researchgate.net This suggests a role for these molecules in plant-microbe interactions.

Regulatory Networks: The synthesis and degradation of PHAs, and by extension their monomeric units, are tightly regulated in bacteria. nih.govbohrium.comnih.govproquest.comresearchgate.net This regulation occurs at both the transcriptional and post-transcriptional levels and involves a complex network of regulators. nih.govbohrium.comnih.govproquest.com Understanding these regulatory networks is not only crucial for fundamental microbiology but also for optimizing the microbial production of this compound. Key regulatory elements include transcriptional activators and repressors, two-component systems, and small non-coding RNAs. nih.govbohrium.comproquest.comresearchgate.net

Table 2: Known and Potential Biological Roles of 3-Hydroxy Fatty Acids

| Organism/System | Biological Role | Key Findings |

| Gram-negative Bacteria | Component of Lipopolysaccharide (LPS). nih.gov | Essential for the structural integrity of the outer membrane. |

| Bacteria (general) | Quorum Sensing Modulation. nih.govmdpi.commdpi.com | Can interfere with bacterial communication and virulence. |

| Plants | Induction of Innate Immunity. researchgate.net | Recognized by plant receptors to trigger defense responses. |

| Amoeba | Interaction with Pathogens. | 3-hydroxy fatty acids from Cryptococcus neoformans can protect the yeast from amoebal predation. |

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a holistic understanding of the production, function, and regulation of this compound, the integration of systems biology and multi-omics approaches is essential. These approaches allow for the simultaneous analysis of multiple layers of biological information, from the genome to the metabolome.

Multi-Omics Integration: By combining genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), researchers can build comprehensive models of the metabolic pathways and regulatory networks involved in the synthesis and degradation of 3-hydroxy fatty acids. chalmers.sefrontiersin.orgnih.govnih.gov For example, lipidomics studies of bacterial membranes can reveal how the composition of 3-hydroxy fatty acids changes in response to environmental conditions. nih.govnih.govrsc.org

Integrative multi-omics analysis has been successfully applied to study fatty acid metabolism in various contexts, from understanding disease pathogenesis to characterizing microbial communities in the gut. chalmers.sefrontiersin.orgnih.govnih.gov These studies provide a framework for investigating the role of this compound in complex biological systems.

Systems Biology Modeling: The data generated from multi-omics experiments can be used to construct and validate computational models of cellular metabolism. These models can then be used to predict the effects of genetic modifications or changes in environmental conditions on the production of this compound, guiding metabolic engineering efforts for enhanced production.

Innovation in Analytical Techniques for In Situ and High-Throughput Monitoring

The development of advanced analytical techniques is crucial for both fundamental research and the optimization of production processes for this compound. Future innovations will focus on real-time, in-situ monitoring and high-throughput screening methods.

In Situ Monitoring: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are being increasingly used for the real-time monitoring of fermentation processes. azooptics.comkeit.co.ukspectroscopyonline.comdiva-portal.orgmetrohm.com These spectroscopic methods can provide continuous data on the concentrations of substrates, products, and byproducts directly within the bioreactor, enabling better process control and optimization. azooptics.comkeit.co.ukspectroscopyonline.comdiva-portal.orgmetrohm.com

High-Throughput Screening: As mentioned in section 9.2, high-throughput screening is essential for enzyme discovery and engineering. The development of novel and more efficient screening methods will accelerate the identification of superior biocatalysts for the production of this compound. This includes the use of microfluidic devices and automated robotic platforms.

Whole-Cell Biosensors: A particularly exciting area of innovation is the development of whole-cell biosensors for the detection of specific molecules like hydroxy fatty acids. nih.govnih.govucl.ac.ukacs.orgmanchester.ac.uk These biosensors are engineered microorganisms that produce a measurable signal, such as fluorescence, in the presence of the target compound. nih.govnih.govucl.ac.ukacs.orgmanchester.ac.uk They offer a powerful tool for high-throughput screening of microbial libraries for improved production strains and for real-time monitoring of fermentation processes.

Table 3: Emerging Analytical Techniques for this compound Research

| Technique | Application | Advantages |

| In-Situ Spectroscopy (FTIR, Raman) | Real-time monitoring of fermentation processes. azooptics.comkeit.co.ukspectroscopyonline.comdiva-portal.orgmetrohm.com | Non-invasive, continuous data acquisition, multi-component analysis. |

| High-Throughput Screening Assays | Rapid screening of enzyme libraries for improved biocatalysts. nih.govnih.govbioassaysys.comassaygenie.comyoutube.com | High speed, automation-friendly, enables large-scale screening. |